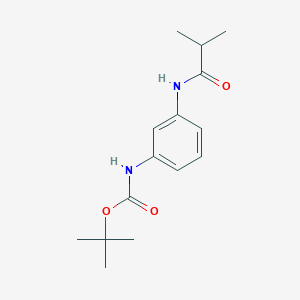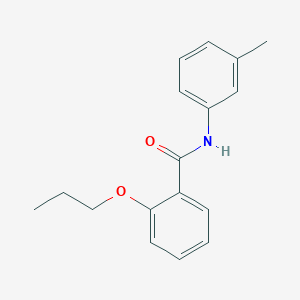![molecular formula C20H22N2O4 B268793 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268793.png)
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as MPPCA, is a chemical compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide inhibits the activity of protein kinase CK2 by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its target proteins, which in turn affects their function and activity. The inhibition of CK2 by 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a variety of effects on cellular processes, including cell cycle regulation, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on CK2 activity, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation, suggesting that it has anti-inflammatory properties. 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to induce apoptosis in cancer cells, suggesting that it has potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its specificity for CK2, which makes it a valuable tool for studying the role of this enzyme in cellular processes. However, one limitation of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its relatively low potency, which can make it difficult to achieve complete inhibition of CK2 activity in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. Another area of interest is the investigation of the effects of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide on other cellular processes beyond CK2 activity, such as DNA repair and apoptosis. Finally, there is potential for the development of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide-based therapies for inflammatory and cancerous diseases.
Conclusion:
In conclusion, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It inhibits the activity of protein kinase CK2, which has a variety of effects on cellular processes. 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapies for these diseases. While there are limitations to its use in lab experiments, there are several potential future directions for research on 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide.
Synthesemethoden
The synthesis of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves the reaction of 2-methoxyphenol, 4-aminobenzophenone, and pyrrolidine in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain pure 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapies for these diseases.
Eigenschaften
Produktname |
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
Molekularformel |
C20H22N2O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-(2-methoxyphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-6-2-3-7-18(17)26-14-19(23)21-16-10-8-15(9-11-16)20(24)22-12-4-5-13-22/h2-3,6-11H,4-5,12-14H2,1H3,(H,21,23) |
InChI-Schlüssel |
SZNHMGGJWDOPSL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Kanonische SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)
![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
methanone](/img/structure/B268721.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)

![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)

![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)